Diethyl 7,7'-sulfanediyldiheptanoate
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Overview
Description
Diethyl 7,7’-sulfanediyldiheptanoate is a chemical compound characterized by its unique structure, which includes a sulfide linkage between two heptanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7,7’-sulfanediyldiheptanoate typically involves the reaction of heptanoic acid derivatives with sulfur-containing reagents.
Industrial Production Methods
Industrial production of Diethyl 7,7’-sulfanediyldiheptanoate often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 7,7’-sulfanediyldiheptanoate undergoes various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Diethyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 7,7’-sulfanediyldiheptanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfide linkage plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Diheptyl 7,7’-sulfanediyldiheptanoate: Similar structure but with heptyl groups instead of ethyl groups.
Ethyl 7-bromoheptanoate: Contains a bromo group instead of a sulfide linkage.
Uniqueness
Diethyl 7,7’-sulfanediyldiheptanoate is unique due to its specific sulfide linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
61549-02-8 |
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Molecular Formula |
C18H34O4S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
ethyl 7-(7-ethoxy-7-oxoheptyl)sulfanylheptanoate |
InChI |
InChI=1S/C18H34O4S/c1-3-21-17(19)13-9-5-7-11-15-23-16-12-8-6-10-14-18(20)22-4-2/h3-16H2,1-2H3 |
InChI Key |
BUWJGBJIAZOZQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCSCCCCCCC(=O)OCC |
Origin of Product |
United States |
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